molecular formula C15H22N2O17P2 · 2Na B593786 UDP-β-D-Glucose (sodium salt) CAS No. 7333-33-7

UDP-β-D-Glucose (sodium salt)

Cat. No.: B593786
CAS No.: 7333-33-7
M. Wt: 610.3
InChI Key: PKJQEQVCYGYYMM-BYFFMYLLSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5’-(trihydrogen pyrophosphate), mono-β-D-glucopyranosyl ester, disodium salt, commonly known as UDP-β-D-Glucose (sodium salt), is a stereoisomer of UDP-α-D-glucose. This compound is a nucleotide sugar involved in glycosyltransferase reactions in metabolism. It plays a crucial role in various biochemical processes, including carbohydrate metabolism and the biosynthesis of glycoconjugates.

Scientific Research Applications

UDP-β-D-Glucose (sodium salt) has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

UDP-β-D-Glucose (sodium salt) can be synthesized through enzymatic glycosylation processes. One method involves the use of glycosyltransferase enzymes, such as those from Bacillus cereus, which catalyze the transfer of glucose from uridine 5’-diphosphate glucose to acceptor molecules . The reaction conditions typically include a buffered aqueous solution with a pH range of 6.5 to 7.5, and the presence of divalent metal ions like magnesium or manganese to enhance enzyme activity.

Industrial Production Methods

Industrial production of UDP-β-D-Glucose (sodium salt) often employs microbial fermentation techniques. Engineered strains of Escherichia coli or Saccharomyces cerevisiae are used to produce the compound in large quantities. The fermentation process involves the expression of glycosyltransferase enzymes and the provision of uridine diphosphate glucose as a substrate. The product is then purified using techniques such as anion exchange chromatography .

Chemical Reactions Analysis

Types of Reactions

UDP-β-D-Glucose (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Glycosylation: Glycosides, such as β-D-glucosides.

    Hydrolysis: Glucose and uridine diphosphate.

    Oxidation: UDP-glucuronic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UDP-β-D-Glucose (sodium salt) is unique due to its β-anomeric configuration, which influences its interaction with specific glycosyltransferase enzymes. This stereoisomeric form can result in different glycosylation patterns and biological activities compared to its α-anomer .

Properties

{ "Design of the Synthesis Pathway": "UDP-β-D-Glucose (sodium salt) can be synthesized through a multi-step process involving several reactions. The synthesis pathway involves the conversion of glucose to UDP-α-D-glucose, followed by the conversion of UDP-α-D-glucose to UDP-β-D-glucose, and finally, the reaction of UDP-β-D-glucose with sodium hydroxide to form the sodium salt of UDP-β-D-glucose.", "Starting Materials": ["Glucose", "ATP", "MgCl2", "Uridine", "Sodium hydroxide"], "Reaction": [ "Glucose is phosphorylated using ATP and MgCl2 to form glucose-6-phosphate", "Glucose-6-phosphate is converted to UDP-glucose using uridine as a catalyst", "UDP-glucose is then converted to UDP-α-D-glucose by the enzyme UDP-glucose 4-epimerase", "UDP-α-D-glucose is then converted to UDP-β-D-glucose by the enzyme UDP-glucose pyrophosphorylase", "Finally, UDP-β-D-glucose is reacted with sodium hydroxide to form the sodium salt of UDP-β-D-glucose" ] }

CAS No.

7333-33-7

Molecular Formula

C15H22N2O17P2 · 2Na

Molecular Weight

610.3

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14+;;/m1../

InChI Key

PKJQEQVCYGYYMM-BYFFMYLLSA-L

SMILES

O=P(OP(OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(NC2=O)=O)O1)([O-])=O)([O-])O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O.[Na+].[Na+]

Synonyms

NSC 20269; UDPG; UDP-Glucose; Uridine-5/'-diphosphoglucose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UDP-β-D-Glucose (sodium salt)
Reactant of Route 2
UDP-β-D-Glucose (sodium salt)
Reactant of Route 3
UDP-β-D-Glucose (sodium salt)
Reactant of Route 4
UDP-β-D-Glucose (sodium salt)
Reactant of Route 5
UDP-β-D-Glucose (sodium salt)
Reactant of Route 6
UDP-β-D-Glucose (sodium salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.